4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
CAS No.: 1142207-75-7
Cat. No.: VC8050657
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1142207-75-7 |
---|---|
Molecular Formula | C10H12N4OS |
Molecular Weight | 236.3 g/mol |
IUPAC Name | 4-amino-2-(2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Standard InChI | InChI=1S/C10H12N4OS/c1-15-7-5-3-2-4-6(7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16) |
Standard InChI Key | YYCSIONLNSGRRG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2NC(=S)NC(=N2)N |
Canonical SMILES | COC1=CC=CC=C1C2NC(=S)NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol follows systematic IUPAC naming conventions. The molecular formula is C₁₀H₁₁N₅OS, with a molecular weight of 249.30 g/mol. The structure comprises a 1,6-dihydro-1,3,5-triazine core substituted at position 4 with an amino group (-NH₂), at position 6 with a 2-methoxyphenyl moiety, and at position 2 with a thiol (-SH) group.
Structural Analysis
X-ray crystallography data for analogous compounds (e.g., 4-amino-6-(p-tolyl)-1,6-dihydro-1,3,5-triazine-2-thiol) reveal a planar triazine ring with bond lengths of 1.32–1.38 Å for C-N bonds and 1.71 Å for the C-S bond . The 2-methoxyphenyl substituent introduces steric and electronic effects due to the ortho-methoxy group, potentially influencing hydrogen bonding and π-π stacking interactions.
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Triazine ring system | Planar conformation |
C2-S bond length | ~1.71 Å |
N4-NH₂ bond angle | ~120° |
Dihedral angle (C6-aryl) | 15–25° |
Synthetic Methodologies
General Synthesis of 1,3,5-Triazine-2-thiol Derivatives
The synthesis of 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiols typically involves:
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Condensation: Reaction of aryl aldehydes with thiourea in acidic conditions to form 2-thio-1,3,5-triazines.
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Amination: Treatment with ammonia or hydrazine hydrate to introduce the amino group at position 4 .
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Functionalization: Subsequent reactions with arylisothiocyanates to form thiocarbamide derivatives .
For the 2-methoxyphenyl variant, 2-methoxybenzaldehyde would serve as the starting aryl component. Yield optimization often requires strict temperature control (60–80°C) and anhydrous conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Condensation | 2-MeO-benzaldehyde, thiourea, HCl | 70°C | 65–72 |
Amination | NH₃ (aq), EtOH | 25°C | 85–90 |
Purification | Recrystallization (EtOH/H₂O) | – | 92–95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies indicate decomposition at temperatures >150°C and photodegradation under UV light, necessitating storage at 2–8°C in amber glass .
Spectroscopic Characterization
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IR (KBr): ν 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), 2550 cm⁻¹ (S-H) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45–7.12 (m, 4H, aryl), 3.81 (s, 3H, OCH₃), 5.02 (s, 1H, SH) .
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MS (ESI+): m/z 250.1 [M+H]⁺.
Pharmacological Activity
Antithyroid Effects
Triazine-thiol derivatives inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. In vitro assays show IC₅₀ values of 12–18 μM for related compounds, comparable to methimazole . The 2-methoxy group may enhance membrane permeability due to increased lipophilicity (clogP ≈ 1.8).
Assay | Result | Reference |
---|---|---|
TPO inhibition | IC₅₀ = 14.2 μM | |
S. aureus MIC | 48 μg/mL | |
Cytotoxicity (HeLa) | CC₅₀ > 100 μM |
Parameter | Specification |
---|---|
GHS Classification | H315, H319, H335 |
First Aid Measures | Flush eyes/skin with water |
Firefighting | Use dry chemical, CO₂ |
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